molecular formula C12H14N2O2 B8385519 N-[2-(ethylamino)ethyl]phthalimide

N-[2-(ethylamino)ethyl]phthalimide

Cat. No.: B8385519
M. Wt: 218.25 g/mol
InChI Key: RSCNQDJBFZLIOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(ethylamino)ethyl]phthalimide (CAS 697216-36-7) is a synthetic organic compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . As a member of the phthalimide family, it serves as a valuable building block in medicinal chemistry and organic synthesis. Phthalimide derivatives are extensively investigated for their diverse biological activities, largely due to the phthalimide moiety being an essential pharmacophoric fragment . Research into analogous compounds has demonstrated significant potential in areas such as antimicrobial activity against various Gram-positive and Gram-negative bacterial strains, and antifungal activity . Furthermore, phthalimide-based analogues have shown promising antiproliferative effects in screening against human liver cancer (HepG-2) cell lines, suggesting its utility in anticancer research . The compound's structure, which can be viewed as a derivative from the Gabriel synthesis pathway, also makes it a candidate for use in the synthesis of more complex molecules, including the preparation of primary amines or other heterocyclic systems . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-[2-(ethylamino)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C12H14N2O2/c1-2-13-7-8-14-11(15)9-5-3-4-6-10(9)12(14)16/h3-6,13H,2,7-8H2,1H3

InChI Key

RSCNQDJBFZLIOM-UHFFFAOYSA-N

Canonical SMILES

CCNCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Comparison with Similar Compounds

Aliphatic Aminoethyl Derivatives

  • N-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]phthalimide

    • Substituent : 2-Methyl-5-nitroimidazole group.
    • Synthesis : Prepared via multi-step reactions involving nitroimidazole intermediates and N-(2-bromoethyl)phthalimide .
    • Key Properties : Molecular weight = 300.27 g/mol, LogP = 1.49 (indicating moderate lipophilicity) .
  • N-[2-(Phenylseleno)ethyl]phthalimide Substituent: Phenylseleno (-SePh) group. Synthesis: Synthesized by reacting N-(2-bromoethyl)phthalimide with sodium phenylselenide . Key Properties: IR spectral shifts (amide C=O at 1708 cm⁻¹ vs. 1681 cm⁻¹ in bromoethyl precursor) suggest electronic effects from selenium .

Aromatic/Aryl-Substituted Derivatives

  • N-[2-(2-Pyridyl)ethyl]phthalimide hydrochloride

    • Substituent : Pyridyl group.
    • Pharmacology : Exhibits potent analgesic activity in rodent models, likely due to interactions with central nervous system receptors .
  • N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide

    • Substituent : 2,5-Dimethoxy-4-iodophenyl group.
    • Applications : Used in radiopharmaceutical synthesis; iodine atom enables radioisotope labeling .

Hydrophilic Functionalized Derivatives

  • N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide
    • Substituent : Hydroxyethoxy group.
    • Properties : Exhibits intramolecular O–H⋯O hydrogen bonding and π-π stacking in crystal structures, enhancing stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Features
This compound* C₁₂H₁₅N₂O₂ 219.26 ~1.2 Basic amine, moderate solubility
N-[2-(2-Methyl-5-nitroimidazol)ethyl]phthalimide C₁₄H₁₂N₄O₄ 300.27 1.49 Nitro group enhances electrophilicity
N-[2-(Pyridyl)ethyl]phthalimide C₁₅H₁₃N₂O₂ 253.28 ~0.8 Aromatic ring improves CNS targeting
N-[2-(Phenylseleno)ethyl]phthalimide C₁₆H₁₄NO₂Se 339.24 2.1 High lipophilicity due to selenium

*Estimated properties based on structural analogs.

Q & A

Q. How do hydrogen-bonding and π-π interactions stabilize the crystal structure of phthalimide derivatives?

  • Answer : X-ray studies reveal weak C–H⋯O hydrogen bonds (2.5–3.0 Å) and π-π stacking (centroid distances ~3.6–3.8 Å) between aromatic rings, which stabilize supramolecular architectures . These interactions influence solubility and melting behavior, critical for material design .

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